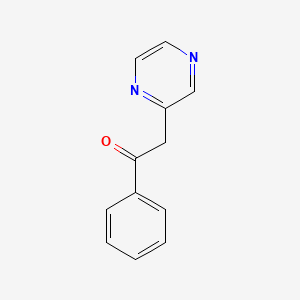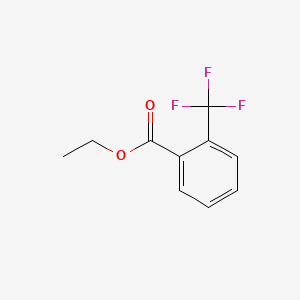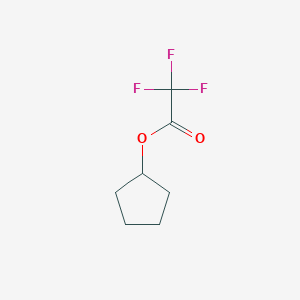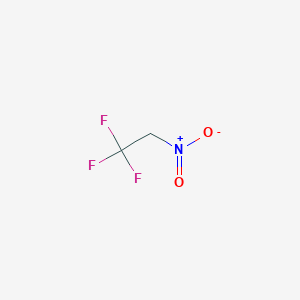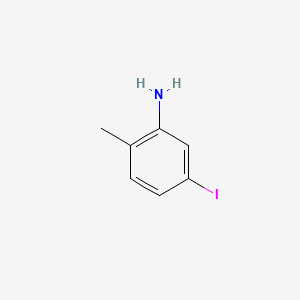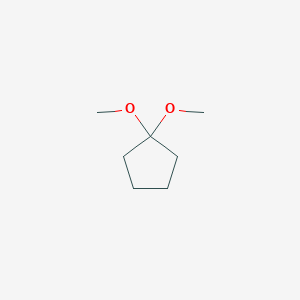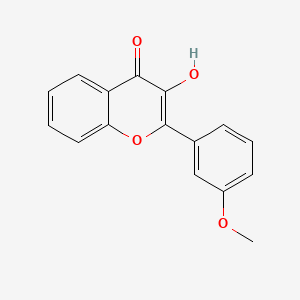
3-Hidroxi-3'-metoxiflavona
Descripción general
Descripción
El 3’-Metoxiflavonol es un compuesto flavonoides caracterizado por su estructura polifenólica. Es conocido por su actividad biológica, particularmente como un agonista selectivo del receptor 2 de neuromedina U (NMU2R) . Este compuesto forma parte de la familia más grande de los flavonoles, que se distribuyen ampliamente en las plantas y se han estudiado por sus potenciales beneficios para la salud.
Aplicaciones Científicas De Investigación
El 3’-Metoxiflavonol tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto modelo en estudios de química y síntesis de flavonoides.
Biología: Investigado por su papel en la modulación de las vías biológicas, particularmente las que involucran NMU2R.
Mecanismo De Acción
El principal mecanismo de acción del 3’-Metoxiflavonol involucra su interacción con el receptor 2 de neuromedina U (NMU2R). Como un agonista selectivo, se une a NMU2R y activa las vías de señalización descendentes que pueden influir en varios procesos fisiológicos . Esta interacción es crucial para sus efectos biológicos, incluyendo la modulación de la inflamación y la proliferación celular.
Compuestos Similares:
Quercetina: Otro flavonol con múltiples grupos hidroxilo.
Kaempferol: Estructura similar, pero carece del grupo metoxi en la posición 3’.
Miricetina: Contiene grupos hidroxilo adicionales en comparación con el 3’-Metoxiflavonol.
Singularidad: El 3’-Metoxiflavonol es único debido a su actividad agonista selectiva en NMU2R, que no se observa comúnmente en otros flavonoles. Esta especificidad lo convierte en un compuesto valioso para estudios biológicos dirigidos y potenciales aplicaciones terapéuticas .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Direcciones Futuras
3-Hydroxyflavone derivatives have received much attention recently due to their potential as scaffolds for the development of fluorescent imaging in cells . The role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of ESIPT, which can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures .
Análisis Bioquímico
Biochemical Properties
3-Hydroxy-3’-methoxyflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in glycosylation processes, such as those found in fungal cultures of the genus Isaria . These interactions often result in the formation of glycosides, which can alter the biological activity of the compound. Additionally, 3-Hydroxy-3’-methoxyflavone can interact with metal ions and proteins rich in alpha-helix structures, influencing its biochemical properties .
Cellular Effects
3-Hydroxy-3’-methoxyflavone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Hydroxy-3’-methoxyflavone can modulate intracellular pathways, leading to changes in cell proliferation and apoptosis . Additionally, it has been used as a scaffold for fluorescent imaging in cells, highlighting its potential in cellular diagnostics .
Molecular Mechanism
The molecular mechanism of 3-Hydroxy-3’-methoxyflavone involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with proteins involved in excited-state intramolecular proton transfer (ESIPT), which can influence its fluorescence properties . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-3’-methoxyflavone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-3’-methoxyflavone can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products and their potential effects on cells need to be further investigated.
Dosage Effects in Animal Models
The effects of 3-Hydroxy-3’-methoxyflavone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects. For example, studies have shown that high doses of flavonoids, including 3-Hydroxy-3’-methoxyflavone, can lead to adverse effects on cell viability and function .
Metabolic Pathways
3-Hydroxy-3’-methoxyflavone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can undergo glycosylation, resulting in the formation of glycosides . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Hydroxy-3’-methoxyflavone within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects .
Subcellular Localization
3-Hydroxy-3’-methoxyflavone exhibits specific subcellular localization patterns that can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, studies have shown that similar compounds can localize within the endoplasmic reticulum and other subcellular structures, influencing their biochemical properties .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del 3’-Metoxiflavonol típicamente involucra el uso de 2’-hidroxicalconas como materiales de partida. Un método común es la reacción de Algar-Flynn-Oyamada (AFO), que implica la epoxidación catalizada por bases de 2’-hidroxicalconas usando peróxido de hidrógeno, seguido de ciclización oxidativa . Este método es favorecido por su eficiencia y respeto al medio ambiente.
Métodos de Producción Industrial: La producción industrial de 3’-Metoxiflavonol puede implicar la extracción a gran escala de fuentes naturales o la síntesis química. El proceso de extracción a menudo utiliza técnicas como maceración, percolación y extracción Soxhlet para aislar el compuesto de los materiales vegetales .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 3’-Metoxiflavonol experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por reactivos como el peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio.
Sustitución: Los grupos metoxi se pueden sustituir en condiciones específicas.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno en presencia de una base.
Reducción: Borohidruro de sodio en un solvente alcohólico.
Sustitución: Metanol u otros alcoholes en condiciones ácidas o básicas.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes correspondientes.
Comparación Con Compuestos Similares
Quercetin: Another flavonol with multiple hydroxyl groups.
Kaempferol: Similar structure but lacks the methoxy group at the 3’ position.
Myricetin: Contains additional hydroxyl groups compared to 3’-Methoxyflavonol.
Uniqueness: 3’-Methoxyflavonol is unique due to its selective agonist activity at NMU2R, which is not commonly observed in other flavonols. This specificity makes it a valuable compound for targeted biological studies and potential therapeutic applications .
Propiedades
IUPAC Name |
3-hydroxy-2-(3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-6-4-5-10(9-11)16-15(18)14(17)12-7-2-3-8-13(12)20-16/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLGASXCHFNKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350267 | |
| Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76666-32-5 | |
| Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1348524.png)
